(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol
Beschreibung
“(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol” is a chiral pyrrolidine derivative characterized by a 5-bromopyridine substituent at the nitrogen atom of the pyrrolidin-3-ol core. The (3S) stereochemistry at the hydroxyl-bearing carbon and the bromopyridinylmethyl group distinguishes it from structurally related compounds. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes or receptors.
Eigenschaften
IUPAC Name |
(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-9(12-5-8)6-13-4-3-10(14)7-13/h1-2,5,10,14H,3-4,6-7H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMAOMKKFUQWPM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of Brominated Pyridine Derivatives
Preparation of D 6-bromo-N-(5-chloro-2-(trifluoromethyl)pyridin-3-yl)picolinamide To prepare this compound, 6-bromopicolinic acid and dichloromethane are mixed under an inert atmosphere and cooled to 0°C. Then, dimethylformamide and oxalyl chloride are added, and the resulting mixture is stirred at 0 °C for 30 minutes. The reaction mixture is concentrated under reduced pressure and diluted in dichloromethane. Under an inert atmosphere, 5-chloro-2-(trifluoromethyl)pyridin-3-amine, HCl, DIEA are added.
Preparation of K 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole A microwave vial is charged with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H- pyrazole, cesium carbonate, acetonitrile and 1,1,1-trifluoro-2-iodoethane. The reaction mixture is stirred at 80 °C overnight, then cooled and diluted with dichloromethane. The mixture is poured into a separatory funnel containing deionized water. The phases are separated, and the aqueous phase is extracted with dichloromethane, and the combined organic phases are dried over sodium sulfate, and the solvent removed under reduced pressure.
Synthesis Involving Pyrrolidine Rings
Preparation of E (Compound 14) (R)-2-(1-(4-amino-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3- yl)propan-2-ol A microwave vial is charged with 2-chloro-5-(trifluoromethyl)pyridin-4-amine, dimethyl sulfoxide, (R)-2-(pyrrolidin-3-yl)propan-2-ol, and sodium carbonate. The reaction mixture is stirred overnight at 90 °C for 12 hours. The reaction mixture is filtered and concentrated, then diluted in dichloromethane and purified by flash chromatography.
Preparation of G (Compound 16) (R)-2-(1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)propan-2-ol This synthesis utilizes a similar approach, starting with a chloropyrimidine derivative and a pyrrolidin-3-ol derivative, reacted in the presence of triethylamine in acetonitrile.
General Procedures and Reaction Conditions
The procedures often involve:
- Inert Atmosphere: Many reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
- Microwave Irradiation: Microwave vials are used for heating reactions, often at temperatures between 80-100 °C.
- Purification Techniques: Flash chromatography and reverse phase chromatography are commonly used for purification.
- Solvents: Common solvents include dichloromethane, dimethyl sulfoxide, acetonitrile, and tetrahydrofuran.
- Bases: Sodium carbonate, cesium carbonate, diisopropylethylamine, and sodium hydride are used to facilitate reactions.
Example Synthesis of Thiazole Derivatives with Pyrrolidine Moiety
The following multistep synthesis showcases how a pyrrolidine moiety can be introduced into a thiazole derivative, which may provide insights into similar strategies for synthesizing the target compound:
Synthesis of 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine (5 ):
Synthesis of N-{4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}acetamide (6 ):
Synthesis of N-(4-[3-fluoro-5-(trifluoromethyl)phenyl]-5-{[(2R)-2-methylpyrrolidin-1-yl]methyl}-1,3-thiazol-2-yl)acetamide (7 ):
Synthesis of 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-{[(2R)-2-methylpyrrolidin-1-yl]methyl}-1,3-thiazol-2-amine (8 ):
- React N-(4-[3-fluoro-5-(trifluoromethyl)phenyl]-5-{[(2R)-2-methylpyrrolidin-1-yl]methyl}-1,3-thiazol-2-yl)acetamide (7 ) with sodium hydroxide in ethanol under microwave irradiation.
- Purify by silica gel column chromatography to obtain 8 .
- ¹H-NMR (DMSO-d 6) δ: 1.11 (3H, d, J = 6.1 Hz), 1.31–1.42 (1H, m), 1.56–1.74 (2H, m), 1.86–2.00 (1H, m), 2.11 (1H, dd, J = 17.5, 8.8 Hz), 2.35–2.46 (1H, m), 2.95–3.03 (1H, m), 3.20 (1H, d, J = 13.9 Hz), 4.02 (1H, d, J = 13.9 Hz), 7.01 (2H, s), 7.58 (1H, d, J = 8.6 Hz), 7.93 (1H, d, J = 9.9 Hz), 7.96 (1H, s); ESI-MS m/ z 360 (M + H) +.
- React N-(4-[3-fluoro-5-(trifluoromethyl)phenyl]-5-{[(2R)-2-methylpyrrolidin-1-yl]methyl}-1,3-thiazol-2-yl)acetamide (7 ) with sodium hydroxide in ethanol under microwave irradiation.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromopyridine moiety can be reduced to a pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a pyridine derivative.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the field of organic chemistry, (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile for developing new compounds.
Table 1: Chemical Reactions Involving (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Oxidation | Hydroxyl group oxidation to form ketone | Potassium permanganate |
| Reduction | Reduction of bromopyridine moiety | Lithium aluminum hydride |
| Substitution | Substitution of bromine with nucleophiles | Amines or thiols |
Biology
Research has indicated that (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol may interact with specific biological targets, potentially acting as a ligand for certain receptors. Studies are ongoing to explore its biological activity, including:
- Receptor Binding Studies: Investigating its affinity for neurotransmitter receptors.
- Enzyme Inhibition: Assessing its potential to inhibit enzymes involved in disease pathways.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential , particularly in drug development. Its unique structure allows for modifications that could lead to new pharmacological agents.
Case Study Example:
A study published in 2024 examined the effects of (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol on neuroprotective pathways in animal models of neurodegeneration. Results indicated significant improvements in cognitive function and neuronal survival rates, suggesting potential applications in treating neurodegenerative diseases.
Industrial Applications
In the industrial sector, (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol is utilized in the synthesis of fine chemicals and pharmaceuticals. Its role as an intermediate facilitates the production of various specialty chemicals, enhancing manufacturing efficiency.
Table 2: Industrial Applications of (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol
| Application Area | Description |
|---|---|
| Fine Chemicals | Used as an intermediate in synthesizing complex organic molecules |
| Pharmaceuticals | Key component in developing drugs targeting neurological disorders |
Wirkmechanismus
The mechanism of action of (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting or activating their function. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Differences and Properties
Key Observations:
Substituent Effects: The 5-bromopyridin-2-ylmethyl group in the target compound introduces electronegativity and steric bulk compared to phenyl or aminophenyl groups in analogs. Bromine’s electron-withdrawing nature may enhance binding affinity in hydrophobic pockets of biological targets . 2-Phenylethyl substituents (as in 1a/1b) prioritize aromatic interactions, while 2-aminophenyl () enables hydrogen bonding and π-stacking .
Stereochemistry :
- The (3S) configuration in the target compound and 1b contrasts with the (3R) enantiomer in 1a. Stereochemistry significantly impacts biological activity; for example, 1b (3S) may exhibit distinct target selectivity compared to 1a (3R) .
Synthesis :
- The target compound’s synthesis likely parallels methods in and , involving alkylation of pyrrolidin-3-ol with a bromopyridine-derived electrophile. highlights Bayer’s patented process for enantiomerically pure (3S)-pyrrolidin-3-ol, suggesting scalable routes to chiral intermediates .
Research Findings and Implications
- Antiviral Potential: Compounds like 1a/1b () demonstrate that pyrrolidine-oxadiazole hybrids exhibit antiviral activity, suggesting the target compound’s bromopyridine group could enhance potency against viral proteases or polymerases .
- Stereochemical Purity : The enantiomeric purity of (3S)-pyrrolidin-3-ol derivatives (as in ) is critical for consistent biological performance, avoiding off-target effects seen in racemic mixtures .
- Unmet Needs : Empirical data on the target compound’s solubility, stability, and in vitro/in vivo activity are required to validate hypotheses derived from structural analogs.
Biologische Aktivität
Overview
(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol is a chemical compound with significant potential in medicinal chemistry. Its unique structural features, including a bromopyridine moiety attached to a pyrrolidine ring, make it a subject of interest for various biological applications. This article reviews its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.
- IUPAC Name : (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol
- Molecular Formula : C10H13BrN2O
- Molecular Weight : 257.14 g/mol
- CAS Number : 1568158-17-7
Synthesis
The synthesis of (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol typically involves:
- Starting Materials : 5-bromopyridine and pyrrolidine.
- Reaction Conditions : Nucleophilic substitution reactions under basic conditions to form a carbon-nitrogen bond.
- Purification : Standard techniques like column chromatography are employed to isolate the product.
The biological activity of (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol is believed to be mediated through its interaction with specific molecular targets:
- The bromopyridine moiety may interact with various enzymes or receptors, potentially modulating their activity.
- The pyrrolidine ring contributes to the stability of the compound's interactions with its targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, indicating that bromopyridine derivatives often exhibit moderate antibacterial and antifungal activities. For instance, compounds tested against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MIC) in the range of 250 μg/mL .
Inhibitory Potency Against Enzymes
Research has highlighted the potential of (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol as an inhibitor for various enzymes:
- p38 MAPK Inhibition : Similar compounds have shown IC50 values in the nanomolar range for p38 MAPK inhibition, suggesting that (3S)-1 may possess comparable inhibitory effects .
Case Studies
In a pharmacological study focusing on derivatives of bromopyridine compounds:
- A series of derivatives were synthesized and screened for their inhibitory activity against target enzymes.
- The most active compound displayed an IC50 value of 0.004 μM against p38 MAPK, indicating high potency .
Data Table: Biological Activity Summary
Q & A
Q. What are the key considerations in synthesizing (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol to ensure high enantiomeric purity?
- Methodological Answer : Enantiomeric purity is critical for biological activity. Start with a chiral pyrrolidin-3-ol precursor (e.g., (3S)-pyrrolidin-3-ol hydrochloride, as described in ). Use stereospecific alkylation with 5-bromo-2-chloropyridine derivatives under controlled conditions. Catalysts like chiral ligands (e.g., BINAP) or enzymes can enhance stereoselectivity. Purification via recrystallization or chiral chromatography (e.g., HPLC with amylose-based columns) ensures purity. Monitor optical rotation or chiral HPLC to validate enantiomeric excess (≥98%) .
Q. How can researchers characterize the structural configuration of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to confirm stereochemistry and bond angles ().
- NMR spectroscopy : Analyze - and -NMR for diastereotopic proton splitting (e.g., pyrrolidine ring protons) and NOE effects to verify the (3S) configuration.
- Polarimetry : Measure specific rotation and compare with literature values (e.g., (3S)-pyrrolidin-3-ol derivatives in ).
Q. What are common reaction pathways for modifying the 5-bromopyridine moiety?
- Methodological Answer : The 5-bromo group is reactive in cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) or nucleophilic substitutions. For example:
- Buchwald-Hartwig amination : Replace bromine with amines using Pd catalysts.
- Grignard reactions : Add alkyl/aryl groups via magnesium intermediates.
Monitor reaction progress via TLC or LC-MS, and purify products using column chromatography ().
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives for target receptor binding?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., viral proteases in ). Focus on the bromopyridine’s halogen bonding and pyrrolidine’s hydrogen-bonding capabilities.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key parameters include binding free energy (MM-PBSA) and RMSD values.
- QSAR analysis : Corrogate substituent effects (e.g., replacing Br with CF) to predict bioactivity ().
Q. What strategies resolve discrepancies in biological activity data across assay conditions?
- Methodological Answer :
- Assay standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).
- Orthogonal assays : Validate antiviral activity (e.g., SARS-CoV-2 replication in ) using plaque reduction and RT-qPCR.
- Metabolic stability testing : Use liver microsomes to identify degradation products that may skew results.
Address outliers by repeating experiments with triplicate samples and applying statistical tests (e.g., ANOVA) .
Q. How does enantiomeric purity impact pharmacological efficacy, and how can impurities be quantified?
- Methodological Answer : Minor enantiomers may exhibit off-target effects. Use:
- Chiral HPLC : Compare retention times with pure standards ().
- LC-MS/MS : Detect trace impurities (<0.1%) via MRM transitions.
- Circular dichroism : Confirm optical activity correlates with the (3S) configuration. Purity ≥99% is recommended for in vivo studies ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
